Bromo(triethynyl)stannane
Description
Contextualization within Organotin Chemistry and Halogenated Organostannanes
Organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. chemsrc.com Since then, the field has expanded dramatically, particularly with the advent of Grignard reagents, which facilitate the formation of tin-carbon bonds. chemsrc.com Organotin compounds are classified based on the number of organic substituents attached to the tin atom (from RSnX₃ to R₄Sn) and are known for their diverse applications, including as stabilizers for polymers and as catalysts. sigmaaldrich.comresearchgate.net
Halogenated organostannanes, or organotin halides, are compounds with the general formula R₄₋ₙSnXₙ, where R is an organic group and X is a halogen. chemsrc.com These compounds are pivotal intermediates in organotin chemistry. The tin-halogen bond is highly reactive, making them excellent precursors for a wide range of derivatives through nucleophilic substitution and cross-coupling reactions. solubilityofthings.comresearchgate.net For instance, Bromo(trimethyl)stannane and Bromotriethylstannane are well-characterized organotin halides used in various synthetic transformations. solubilityofthings.comnih.gov The reactivity of the tin-bromine (B14679306) bond in Bromo(triethynyl)stannane is expected to be a key feature, allowing for the substitution of the bromine atom to introduce other functional groups.
Table 1: Comparison of Selected Halogenated Organostannanes
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State |
| Bromo(trimethyl)stannane | C₃H₉BrSn | 243.70 ereztech.com | Solid (white crystals) ereztech.com |
| Bromotriethylstannane | C₆H₁₅BrSn | 285.80 nih.gov | Clear, colorless liquid nih.gov |
| This compound | C₆H₃BrSn | 273.71 (Calculated) | Not documented |
This table is interactive. Click on the headers to sort the data.
Significance of Ethynyl (B1212043) Ligands in Group 14 Element Chemistry
The carbon family, Group 14 of the periodic table, includes carbon (C), silicon (Si), germanium (Ge), tin (Sn), and lead (Pb). tdx.cat These elements share a valence shell electron configuration of ns²np², leading to a propensity for covalent bonding. researchgate.net The introduction of ethynyl ligands (containing a carbon-carbon triple bond) to Group 14 elements imparts unique electronic and structural properties.
The acetylenic C-H bond in ethynyl groups is weakly acidic and can be deprotonated to form metal acetylides, which are powerful nucleophiles. Furthermore, the carbon-carbon triple bond can participate in a variety of addition reactions and is a crucial component in the construction of rigid, linear molecular scaffolds. In the context of organotin chemistry, ethynylstannanes are widely used in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, to form new carbon-carbon bonds. The presence of three ethynyl ligands in this compound suggests its potential utility in creating complex, three-dimensional, or star-shaped conjugated systems. youtube.com
Historical Development and Current Research Landscape of Triethynylstannane Derivatives
The history of derivatives in chemistry is one of progressive complexity, building from simple molecules to highly functionalized structures. researchgate.net While the first organotin compound was synthesized in the mid-19th century, the development of more specialized derivatives, such as those containing multiple ethynyl groups, is a more recent endeavor. chemsrc.com Research into triethynylstannane derivatives is often driven by the field of materials science. These compounds serve as precursors for creating extended π-conjugated systems, which are of interest for their potential applications in electronics and optics. youtube.com For example, derivatives like 1,3,5-Tris[(trimethylstannyl)ethynyl]-1,3,5-trimethyl-1,3,5-trisilacyclohexane highlight the use of ethynyl-tin moieties in constructing larger, well-defined molecular architectures. ereztech.com The current research landscape focuses on designing and synthesizing novel triethynylstannane derivatives to explore their self-assembly properties and their performance in advanced materials. youtube.com
Research Aims and Scope for this compound Investigations
While specific research on this compound is not widely documented, its structure suggests several clear research objectives. The primary aim would be to establish reliable synthetic routes to the compound, likely through the controlled reaction of a tin tetrahalide with ethynyl nucleophiles, followed by halogen exchange or redistribution reactions.
The scope of investigations would encompass:
Reactivity Studies: A key research aim would be to explore the differential reactivity of the Sn-Br bond versus the Sn-C(sp) bonds. This would involve subjecting the molecule to various reaction conditions to understand which bond is more susceptible to cleavage and under what circumstances. This knowledge is crucial for its application as a selective building block.
Synthetic Applications: A major focus would be its use in sequential cross-coupling reactions. The Sn-Br bond could be targeted in a first coupling reaction (e.g., Stille or Suzuki coupling), followed by reactions involving the ethynyl groups. This would allow for the stepwise and controlled construction of complex organic molecules.
Polymer and Materials Science: Investigating its potential as a monomer or cross-linking agent for the synthesis of novel polymers and materials is another significant research direction. The trifunctional nature of the triethynylstannyl core could lead to the formation of highly branched or networked materials with interesting electronic or photophysical properties.
Spectroscopic and Structural Characterization: A fundamental aim would be the full characterization of the molecule using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), infrared spectroscopy (to identify the C≡C and Sn-Br stretches), and X-ray crystallography to determine its precise three-dimensional structure.
In essence, research into this compound would aim to leverage its unique combination of a reactive site (Sn-Br) and multiple points for molecular extension (the ethynyl groups) to develop new synthetic methodologies and advanced materials.
Structure
2D Structure
Properties
CAS No. |
76178-59-1 |
|---|---|
Molecular Formula |
C6H3BrSn |
Molecular Weight |
273.70 g/mol |
IUPAC Name |
bromo(triethynyl)stannane |
InChI |
InChI=1S/3C2H.BrH.Sn/c3*1-2;;/h3*1H;1H;/q;;;;+1/p-1 |
InChI Key |
LNESWUZVHUFGIC-UHFFFAOYSA-M |
Canonical SMILES |
C#C[Sn](C#C)(C#C)Br |
Origin of Product |
United States |
Synthetic Methodologies for Bromo Triethynyl Stannane
Direct Synthetic Routes to Bromo(triethynyl)stannane
Direct synthetic routes, aiming to form this compound in a single reaction from a tin(IV) source, are generally less favored in practice. The simultaneous presence of multiple reactive species often leads to a statistical mixture of products (e.g., Sn(C≡CH)4, Br2Sn(C≡CH)2, Br3Sn(C≡CH), and Br4Sn), making the isolation of the desired triethynyl-monobromo product challenging and inefficient.
Hypothetically, a direct synthesis would involve the reaction of a tin(IV) tetrahalide, such as tin(IV) bromide (SnBr4) or tin(IV) chloride (SnCl4), with a sub-stoichiometric amount of an ethynylating agent. The core challenge lies in controlling the reaction to achieve precisely three substitutions.
Tin Source : Tin(IV) bromide (SnBr4) would be a logical starting point, providing the necessary bromine atom.
Ethynylating Agent : An organometallic ethynyl (B1212043) reagent like ethynyllithium (LiC≡CH) or a Grignard reagent such as ethynylmagnesium bromide (BrMgC≡CH) would be required to introduce the ethynyl moieties.
Achieving selectivity in a direct synthesis would necessitate rigorous optimization of reaction parameters. This would include the slow, controlled addition of approximately three equivalents of the ethynylating agent to the tin tetrahalide at very low temperatures to moderate the highly exothermic reaction and prevent over-substitution. The choice of solvent would also be critical, with non-coordinating solvents potentially offering better control than ethers like THF, which can stabilize reactive intermediates. However, due to the high probability of forming product mixtures, this route is rarely practical.
Isolating pure this compound from the complex mixture generated by a direct synthesis would require advanced purification methods. Fractional distillation under high vacuum could potentially separate components based on boiling points. Alternatively, column chromatography might be employed, though the sensitivity of the ethynyl groups to certain stationary phases could be a complicating factor. Given these significant challenges, multistep syntheses are the preferred and more reliable methods.
Indirect and Multistep Synthetic Strategies for this compound
Indirect methods provide a more controlled and stepwise approach to the synthesis of this compound, leading to higher yields and purity. These strategies fall into two main categories: the ethynylation of a bromostannane precursor or the bromination of a triethynylstannane derivative.
This strategy involves starting with a tin compound that already contains one or more bromine atoms and subsequently introducing the ethynyl groups. The synthesis begins with a readily available bromostannane and uses a stoichiometric amount of an ethynylating agent to achieve the desired number of substitutions. For example, reacting tribromoethynylstannane with two equivalents of an ethynylating agent would be a plausible route.
| Precursor Type | Example Precursor | Ethynylating Agent | Rationale |
| Tribromostannane Derivative | Tribromoethynylstannane (Br3SnC≡CH) | 2 eq. of Ethynyllithium (LiC≡CH) | Stepwise replacement of two bromide ions with ethynyl groups. |
| Dibromostannane Derivative | Dibromodiethynylstannane (Br2Sn(C≡CH)2) | 1 eq. of Ethynyllithium (LiC≡CH) | Stepwise replacement of one bromide ion with an ethynyl group. |
The reactions are typically performed in anhydrous ether solvents at low temperatures to control reactivity. Purification involves standard aqueous workup followed by extraction and distillation or chromatography to isolate the final product.
An effective and common strategy for preparing halotriorganostannanes involves the selective cleavage of a single tin-carbon bond from a tetraorganostannane using a halogen. orgsyn.org This approach can be adapted for the synthesis of this compound from a tetraethynylstannane precursor.
The key reaction is the electrophilic substitution of one ethynyl group on a tetraethynylstannane molecule with a bromine atom. The reaction is highly selective when precisely one equivalent of the brominating agent is used. orgsyn.orgnih.gov
Precursor Selection:
Stannane Precursor : Tetraethynylstannane (Sn(C≡CH)4) is the ideal starting material.
Brominating Agent : Elemental bromine (Br2) is the most common reagent for this transformation. orgsyn.org
The reaction involves dissolving the tetraethynylstannane in an inert solvent and adding a solution of one molar equivalent of bromine dropwise, typically at a reduced temperature to ensure selectivity and control the reaction rate. orgsyn.org
Table 2: Optimized Reaction Conditions for Bromination of Tetraethynylstannane
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Carbon Tetrachloride (CCl4) or Dichloromethane | orgsyn.org |
| Temperature | 0°C to room temperature | orgsyn.org |
| Reagent Stoichiometry | 1 equivalent of Bromine (Br2) | orgsyn.org |
| Reaction Time | Typically allowed to proceed overnight after addition | orgsyn.org |
| Purification | Removal of solvent under reduced pressure, followed by high-vacuum distillation (e.g., Kugelrohr) to separate the product from the ethynyl bromide byproduct. | orgsyn.org |
This method is advantageous because the starting tetraethynylstannane can be prepared and purified beforehand, and the subsequent bromination is a clean, high-yielding reaction when the stoichiometry is carefully controlled. orgsyn.org The removal of the organotin byproducts is a critical step in purification. nih.gov
Ligand Exchange Approaches in Tin(IV) Chemistry for this compound
The synthesis of this compound can be effectively achieved through ligand exchange reactions, a common strategy in organometallic chemistry. chemguide.co.uk These reactions, also known as redistribution or comproportionation reactions in the context of organotin compounds, involve the exchange of substituents between two different tin species. wikipedia.org
A primary route for synthesizing triorganotin halides, including this compound, is the reaction between a tetraorganotin compound and a tin(IV) halide. wikipedia.org Specifically, tetraethynylstannane can react with tin(IV) bromide in a controlled stoichiometric ratio to yield the desired this compound. The general principle for these redistribution reactions can be represented by the following equations:
3 R₄Sn + SnX₄ → 4 R₃SnX
R₄Sn + SnX₄ → 2 R₂SnX₂
R₄Sn + 3 SnX₄ → 4 RSnX₃ wikipedia.org
To favor the formation of this compound ((HC≡C)₃SnBr), a 3:1 molar ratio of tetraethynylstannane to tin(IV) bromide would be employed. The reaction proceeds by the cleavage of a tin-carbon bond in the tetraethynylstannane and the formation of a new tin-bromine (B14679306) bond, with concurrent transfer of an ethynyl group.
Alternatively, ligand exchange can occur between different organotin halides. While not a direct synthesis from a non-halogenated precursor, it is a relevant transformation within this class of compounds. The specific conditions, such as solvent and temperature, are crucial for directing the equilibrium of these reactions toward the desired product and minimizing the formation of other mixed organohalo tin compounds. researchgate.net
Another relevant ligand exchange approach involves the reaction of 1-alkynyl(trimethyl)stannanes with a bromine(III) source, catalyzed by a Lewis acid like BF₃. nih.gov While this method has been demonstrated for synthesizing hypervalent 1-alkynyl(aryl)-λ³-bromanes, the underlying principle of transferring an alkynyl group from tin to another element highlights the utility of alkynylstannanes as synthons. nih.gov This points to the possibility of analogous exchanges with tin(IV) centers under appropriate conditions.
Comparative Analysis of this compound Synthetic Pathways
Evaluation of Synthetic Yields and Reaction Selectivity
The efficiency of synthetic pathways to this compound is assessed by their yield and selectivity. The redistribution reaction between tetraethynylstannane and tin(IV) bromide is a prominent method, where selectivity is a key challenge. wikipedia.org Achieving a high yield of the tri-substituted product requires precise control over stoichiometry and reaction conditions to prevent the formation of di- and mono-substituted byproducts (dibromo(diethynyl)stannane and tribromo(ethynyl)stannane). wikipedia.org
A comparative view of related organotin syntheses provides context. For instance, in Stille coupling reactions, which utilize organotin reagents, the choice of the organotin compound significantly influences the reaction outcome. numberanalytics.com The synthesis of various organotin halides often involves Grignard reagents reacting with tin halides, followed by redistribution. wikipedia.org However, these methods can be incompatible with certain functional groups. conicet.gov.ar
The table below outlines a conceptual comparison of potential synthetic pathways based on general principles of organotin chemistry.
Table 1: Comparative Analysis of Synthetic Pathways to this compound
| Synthetic Pathway | Starting Materials | Key Features | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Redistribution Reaction | Tetraethynylstannane, Tin(IV) bromide | Comproportionation reaction; stoichiometry is critical. wikipedia.org | Atom-economical. | Can produce a mixture of products (mono-, di-, tri-substituted); requires careful control. wikipedia.org |
| Alkynyl-Halogen Exchange | Triorgano(ethynyl)stannane, Brominating agent | Exchange of an organic/halide group for a bromine atom. | Potentially high selectivity depending on the reactivity of the leaving group. | Requires a pre-functionalized triorgano(ethynyl)stannane precursor. |
| Grignard-based Route | Ethynylmagnesium bromide, Dibromodiorganostannane | Nucleophilic substitution of a halide on tin with an ethynyl group. | Modular; allows for stepwise introduction of ethynyl groups. | Grignard reagents can be sensitive to other functional groups. conicet.gov.ar |
The selectivity in these reactions is paramount. For redistribution reactions, the equilibrium can be influenced by temperature and the nature of the solvent. rsc.org In ligand exchange involving different halide or organic groups, the relative bond strengths (Sn-C vs. Sn-Br) and the stability of the resulting products dictate the reaction's direction and selectivity.
Emerging Challenges and Innovative Solutions in this compound Synthesis
The synthesis of organotin compounds, including this compound, faces several persistent challenges. A primary concern is the toxicity associated with many organotin reagents and byproducts, which necessitates careful handling and robust purification methods to remove tin residues from the final products. numberanalytics.comresearchgate.net This purification can be particularly challenging, sometimes requiring additional, costly steps. numberanalytics.com
Another challenge is achieving high selectivity, especially in redistribution reactions, to avoid mixtures of products that are difficult to separate. wikipedia.org The development of catalytic systems that can precisely control the degree of substitution on the tin center is an area of ongoing research. For example, palladium-catalyzed reactions are common in organotin chemistry, and the design of specific ligands for the palladium catalyst can significantly impact reaction efficiency and selectivity. numberanalytics.com
Innovative solutions are being explored to address these issues:
Catalyst and Ligand Design: The development of novel catalysts and ligands can promote more selective transformations. For instance, internal coordination at the tin atom has been shown to promote selective alkyl transfer in Stille coupling, a principle that could be adapted for synthetic reactions. acs.org Similarly, palladium catalysts with specific N-donor group supports are being studied for cross-coupling reactions. acs.org
Green Chemistry Approaches: The use of less toxic solvents or solvent-free conditions is a growing trend. researchgate.net Ionic liquids and other polar solvents have been investigated to facilitate easier separation and removal of tin byproducts. researchgate.net
Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters like temperature, pressure, and stoichiometry, potentially leading to higher yields and selectivity for the desired product while minimizing the formation of side products.
Novel Precursors: The synthesis and use of modified organotin reagents, such as those with polar groups or immobilized on solid supports, have been designed to simplify purification. researchgate.net
These emerging strategies aim to make the synthesis of specific organotin halides like this compound more efficient, selective, and environmentally benign, overcoming the long-standing challenges in this field of chemistry.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Tetraethynylstannane |
| Tin(IV) bromide |
| Dibromo(diethynyl)stannane |
| Tribromo(ethynyl)stannane |
| 1-alkynyl(trimethyl)stannanes |
| 1-alkynyl(aryl)-λ³-bromanes |
| Ethynylmagnesium bromide |
| Dibromodiorganostannane |
| p-trifluoromethylphenyl(difluoro)-λ³-bromane |
| Trimethyl(trimethylsilylethynyl)stannane |
| silylethynyl-λ³-bromane |
| tert-butylethynylbromane |
Advanced Spectroscopic Characterization and Structural Elucidation of Bromo Triethynyl Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy of Bromo(triethynyl)stannane
NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the structure of this compound in solution. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, one can map out the connectivity and chemical environment of atoms within the molecule.
Proton (¹H) NMR Studies of Ligand Environments
In the ¹H NMR spectrum of this compound, the ethynyl (B1212043) proton (H-C≡) is of primary interest. Due to the anisotropic magnetic field generated by the carbon-carbon triple bond, this proton resonates in a characteristic region. Generally, terminal alkynyl protons appear in the range of δ 2.0-3.0 ppm. libretexts.org The electronegativity of the tin atom and the presence of the bromine atom influence the precise chemical shift. For this compound, the ethynyl proton would be expected to exhibit a single resonance, appearing as a sharp singlet, confirming the presence of the three equivalent ethynyl ligands. The deshielding effect of the tin and bromine atoms would likely shift this peak towards the lower end of the typical alkynyl proton range.
Furthermore, coupling between the proton and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can be observed as satellite peaks flanking the main resonance. The magnitude of the two-bond coupling constant, ²J(¹¹⁹Sn-¹H), provides valuable information about the s-character of the Sn-C bond and the geometry around the tin center. For tetra-coordinated organotin compounds, these coupling constants are typically in the range of 50-60 Hz. rsc.org
| Proton Type | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (Hz) |
| Ethynyl (≡C-H) | 2.5 - 2.8 | Singlet with ¹¹⁷/¹¹⁹Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 55 |
Carbon-13 (¹³C) NMR Analysis of Ethynyl Carbons
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Two distinct resonances are expected for the two carbons of the ethynyl groups (Sn-C≡C-H). The sp-hybridized carbons of the triple bond typically resonate in the range of δ 70-100 ppm. libretexts.orgoregonstate.edu
The carbon atom directly bonded to the tin atom (Sn-C≡) will be significantly influenced by the metal and will also exhibit coupling to the tin isotopes, resulting in the observation of satellite peaks. The one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), is a sensitive probe of the hybridization and coordination environment of the tin atom. For tetra-coordinated alkynylstannanes, this coupling constant can be substantial. The terminal ethynyl carbon (≡C-H) will appear at a slightly different chemical shift and will show a characteristic one-bond coupling to its attached proton, ¹J(¹³C-¹H).
| Carbon Type | Estimated Chemical Shift (δ, ppm) | Estimated ¹J(¹¹⁹Sn-¹³C) (Hz) | Estimated ¹J(¹³C-¹H) (Hz) |
| Sn-C ≡ | 85 - 95 | 350 - 450 | - |
| ≡C -H | 75 - 85 | - | ~250 |
Tin-119 (¹¹⁹Sn) NMR for Tin Coordination Environment
Direct observation of the tin nucleus via ¹¹⁹Sn NMR spectroscopy is arguably the most definitive method for determining the coordination number and geometry of the tin center. The chemical shift range for ¹¹⁹Sn is extensive, spanning over 5000 ppm, which makes it highly sensitive to the nature of the substituents attached to the tin atom. northwestern.edu For tetra-coordinated organotin compounds, the chemical shifts typically appear in a specific region. researchgate.nethuji.ac.il The presence of one electronegative bromine atom and three ethynyl groups would place the ¹¹⁹Sn resonance at a characteristic downfield position relative to tetramethyltin (B1198279) (SnMe₄), which is the common reference standard (δ = 0 ppm). northwestern.edu The observation of a single, sharp resonance would confirm the presence of a single tin environment in solution.
| Nucleus | Estimated Chemical Shift (δ, ppm vs. SnMe₄) |
| ¹¹⁹Sn | -80 to -120 |
Advanced 2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
To unequivocally confirm the structural assignments made from 1D NMR spectra, a suite of 2D NMR experiments can be employed.
COSY (Correlation Spectroscopy): A homonuclear COSY spectrum would show correlations between coupled protons. In the case of this compound, this technique would be of limited use due to the presence of only one type of proton. However, in more complex derivatives, it is invaluable for identifying neighboring protons. youtube.comgithub.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. For this compound, the HSQC spectrum would display a single cross-peak, definitively linking the ethynyl proton resonance to the terminal ethynyl carbon (≡C-H) resonance. This provides a direct and unambiguous assignment of these signals. youtube.comgithub.io
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for establishing the connectivity across the molecule. For this compound, the ethynyl proton would be expected to show a correlation to the tin-bound carbon (Sn-C≡), a three-bond correlation, and potentially a two-bond correlation to the terminal carbon (≡C-H). Crucially, correlations from the ethynyl proton to the ¹¹⁹Sn nucleus could also be observed, further solidifying the structure. youtube.comresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic fingerprint. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them.
Identification of Characteristic Ethynyl C≡C Stretching Modes
The most diagnostic feature in the vibrational spectra of this compound is the stretching vibration of the carbon-carbon triple bond (ν(C≡C)).
Infrared (IR) Spectroscopy: The C≡C stretching vibration in terminal alkynes typically appears in the region of 2100-2260 cm⁻¹. pressbooks.publibretexts.orglibretexts.org Due to the change in dipole moment during the vibration, this mode is IR-active. The intensity of this band can vary; in symmetrically substituted alkynes, it can be weak or absent, but in terminal alkynes like the ligands of the title compound, a sharp, medium-intensity band is expected. The electronegativity of the tin and bromine atoms may slightly influence the exact position of this band. Another characteristic band for the terminal ethynyl group is the ≡C-H stretching vibration, which is expected to appear as a sharp and strong band around 3300 cm⁻¹. pressbooks.publibretexts.orglibretexts.org
Raman Spectroscopy: The C≡C stretching vibration is also Raman-active and often gives a strong, sharp signal in the same spectral region as the IR absorption (2100-2260 cm⁻¹). nih.govacs.org Raman spectroscopy is particularly sensitive to the polarizability of a bond, and the C≡C bond is highly polarizable, making this technique well-suited for its detection. nih.govacs.org In some cases, the Raman signal for the C≡C stretch can be more intense than the corresponding IR absorption, making Raman spectroscopy a complementary and sometimes more sensitive technique for identifying this functional group.
| Vibrational Mode | Technique | Estimated Frequency (cm⁻¹) | Expected Intensity |
| ν(C≡C) | IR, Raman | 2100 - 2150 | Medium (IR), Strong (Raman) |
| ν(≡C-H) | IR | ~3300 | Strong, Sharp |
| ν(Sn-C) | Far-IR, Raman | 450 - 550 | Medium |
| ν(Sn-Br) | Far-IR, Raman | 200 - 250 | Medium |
Analysis of Sn-Br and Sn-C Vibrational Frequencies
The vibrational spectrum of this compound, typically analyzed using Infrared (IR) and Raman spectroscopy, would be characterized by specific frequencies corresponding to the stretching and bending of its constituent bonds. renishaw.com While specific experimental spectra for this compound are not available, the characteristic absorption regions for its key functional groups can be predicted.
The tin-bromine (B14679306) (Sn-Br) stretching vibration is expected to appear in the far-infrared region of the spectrum. Generally, carbon-halogen bond stretches are found between 850-515 cm⁻¹, with the frequency decreasing as the mass of the halogen increases. spectroscopyonline.comorgchemboulder.com For instance, C-Br stretches are typically observed in the 690-515 cm⁻¹ range. orgchemboulder.com Given the significantly higher mass of tin compared to carbon, the Sn-Br stretching frequency would be expected at even lower wavenumbers.
The tin-carbon (Sn-C) bond, specifically the Sn-C≡C of the ethynyl group, would also exhibit characteristic stretching vibrations. These would likely be found in a region typical for organotin compounds. Furthermore, the carbon-carbon triple bond (C≡C) of the ethynyl ligands would produce a sharp, and typically weak, absorption band in the range of 2140-2100 cm⁻¹. The terminal ≡C-H bond would show a sharp, strong stretching absorption around 3300 cm⁻¹.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|---|
| Ethynyl C-H | ≡C-H | ~3300 | Stretching |
| Ethynyl C≡C | C≡C | 2140 - 2100 | Stretching |
| Tin-Carbon | Sn-C | Lower frequency region | Stretching |
Mass Spectrometry (MS) for Molecular Confirmation of this compound
Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound. solubilityofthings.com For this compound, this analysis would be defined by the complex isotopic patterns of both tin and bromine.
High-Resolution Mass Spectrometry (HRMS) would be essential to unequivocally confirm the elemental formula of this compound, C₆H₃BrSn. Tin has ten stable isotopes, while bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. libretexts.orgsavemyexams.com An HRMS spectrum would display a characteristic cluster of peaks for the molecular ion [M]⁺. The presence of one bromine atom would result in this cluster being duplicated at M+2, with the M⁺ and [M+2]⁺ peak groups having a relative intensity ratio of roughly 1:1. libretexts.orgsavemyexams.com The exact mass measurement from HRMS would allow for the differentiation of C₆H₃BrSn from other potential elemental compositions.
The electron impact (EI) mass spectrum of this compound is expected to show fragmentation patterns characteristic of organometallic compounds. The molecular ion peak, if observed, would likely be of low intensity. raco.cat Common fragmentation pathways would involve the sequential loss of the ethynyl (C₂H) ligands and the bromine atom.
Due to the presence of bromine, fragment ions that retain the bromine atom would also appear as doublets separated by 2 m/z units with nearly equal intensity. libretexts.org The fragmentation cascade would likely involve the following steps:
Loss of a bromine radical: [M - Br]⁺
Loss of an ethynyl radical: [M - C₂H]⁺
Loss of acetylene: [M - C₂H₂]⁺
Combinations of these losses.
The base peak in the spectrum could correspond to a particularly stable fragment, such as the [Sn(C₂H)₃]⁺ or a smaller tin-containing cation.
Table 2: Predicted Key Ion Fragments in the Mass Spectrum of this compound
| Ion Fragment | Description | Isotopic Pattern |
|---|---|---|
| [C₆H₃BrSn]⁺ | Molecular Ion | Complex cluster, duplicated at M+2 (1:1 ratio) |
| [C₆H₃Sn]⁺ | Loss of Bromine | Complex tin isotopic pattern |
| [C₄H₂BrSn]⁺ | Loss of one ethynyl group | Duplicated cluster (1:1 ratio) due to Bromine |
X-ray Diffraction Analysis for this compound Crystal Structure
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. mdpi.com No published crystal structure for this compound was found in the searched scientific literature.
To perform single-crystal X-ray diffraction, a high-quality, defect-free crystal of this compound would first need to be grown. mdpi.com A common method for growing crystals of small organic or organometallic molecules is slow evaporation of a saturated solution. researchgate.net The choice of solvent would be critical, with suitable options likely being non-polar organic solvents in which the compound is soluble. solubilityofthings.com Another potential technique could be slow cooling or vapor diffusion. The quality of the resulting crystals would be assessed using optical microscopy to check for imperfections before mounting on a diffractometer. researchgate.net
A successful X-ray diffraction analysis would provide precise measurements of the molecular geometry of this compound. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the tin atom is bonded to four substituents (one bromine and three ethynyl groups), suggesting a tetrahedral geometry around the central tin atom. csfarmacie.cz
The analysis would yield specific bond lengths for the Sn-Br and Sn-C bonds, as well as the C≡C and C-H bonds of the ethynyl ligands. The bond angles, such as Br-Sn-C and C-Sn-C, would be expected to be close to the ideal tetrahedral angle of 109.5°, although minor deviations would be anticipated due to the different steric and electronic properties of the bromine and ethynyl substituents. csfarmacie.cz
Table 3: Predicted Molecular Geometry Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| Coordination Geometry | Arrangement around Sn atom | Tetrahedral |
| Br-Sn-C Angle | Angle between bromo and ethynyl ligands | ~109.5° |
| C-Sn-C Angle | Angle between two ethynyl ligands | ~109.5° |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Investigation of Crystal Packing and Intermolecular Interactions
The primary intermolecular forces at play would likely be a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker halogen and hydrogen bonding. The linear ethynyl groups, with their high electron density in the π-systems, could participate in π-π stacking interactions with neighboring molecules. Furthermore, the presence of the electronegative bromine atom introduces a significant dipole moment to the molecule. This would lead to dipole-dipole interactions, contributing to the stability of the crystal lattice.
A particularly interesting aspect to consider is the potential for halogen bonding. The bromine atom in one molecule could interact with an electron-rich region of an adjacent molecule, such as the triple bond of an ethynyl group, forming a Br···π interaction. Additionally, weak C-H···Br or C-H···π hydrogen bonds, involving the acetylenic protons and either the bromine atom or the π-system of a neighboring molecule, could further stabilize the crystal structure. The interplay and relative strengths of these interactions would ultimately determine the final three-dimensional arrangement of the molecules in the solid state.
A hypothetical representation of the types of intermolecular interactions that could be present in the crystal structure of this compound is provided in the table below.
Hypothetical Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Significance in Crystal Packing |
|---|---|---|---|
| Van der Waals Forces | All atoms | All atoms | General cohesive forces contributing to overall packing |
| Dipole-Dipole Interactions | Molecule | Molecule | Alignment of molecules to maximize electrostatic attraction |
| π-π Stacking | Ethynyl group (π-system) | Ethynyl group (π-system) | Parallel or offset stacking of the linear ligands |
| Halogen Bonding | -Br | Ethynyl group (π-system) | Directional interaction influencing molecular orientation |
| Weak Hydrogen Bonding | Acetylenic C-H | -Br or Ethynyl π-system | Additional stabilization of the crystal lattice |
Specialized Spectroscopic Techniques for this compound
To fully elucidate the electronic and surface properties of this compound, specialized spectroscopic techniques would be indispensable.
¹¹⁹Sn Mössbauer spectroscopy is a powerful tool for probing the local electronic environment of the tin nucleus. nih.gov This technique provides crucial information about the oxidation state, coordination number, and symmetry of the tin atom within a compound. For this compound, the key parameters of interest would be the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift is sensitive to the s-electron density at the tin nucleus. For an organotin(IV) compound like this compound, the isomer shift is expected to fall within the typical range for tin in the +4 oxidation state. The electronegativity of the bromo and triethynyl ligands would influence the precise value of δ.
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with the electric field gradient (EFG) at the nucleus. In a molecule with non-cubic symmetry around the tin atom, a non-zero EFG will be present, leading to a splitting of the Mössbauer signal into a doublet. The magnitude of ΔE_Q is related to the asymmetry of the electron distribution around the tin atom. Given the tetrahedral, yet electronically asymmetric, environment of the tin atom in this compound (bonded to one bromine and three ethynyl groups), a significant quadrupole splitting would be anticipated.
A hypothetical data table for the Mössbauer parameters of this compound, based on values for related organotin compounds, is presented below.
Anticipated ¹¹⁹Sn Mössbauer Spectroscopic Parameters for this compound
| Parameter | Anticipated Value Range (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) | +1.20 to +1.60 | Confirms Sn(IV) oxidation state; reflects s-electron density |
| Quadrupole Splitting (ΔE_Q) | 1.50 to 2.50 | Indicates a non-cubic electronic environment around the Sn nucleus |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. wikipedia.org An XPS analysis of this compound would be expected to show peaks corresponding to the core levels of tin (Sn 3d), bromine (Br 3d), and carbon (C 1s).
The binding energies of these core level electrons are sensitive to the chemical environment of the atoms. For instance, the Sn 3d binding energy would be characteristic of tin in a +4 oxidation state, and its exact value would be influenced by the electronegativity of the attached ligands. The Br 3d peak would confirm the presence of bromine as a bromide ligand. The C 1s spectrum would likely be more complex, potentially showing distinct peaks for the sp-hybridized carbon atoms of the ethynyl groups. Deconvolution of the C 1s peak could provide valuable insights into the different carbon environments within the molecule.
A hypothetical summary of the expected XPS data for this compound is provided below.
Predicted XPS Core Level Binding Energies for this compound
| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Information |
|---|---|---|---|
| Tin | Sn 3d₅/₂ | 486.5 - 487.5 | Sn(IV) in an organometallic environment |
| Bromine | Br 3d₅/₂ | 68.0 - 69.0 | Bromide ligand bonded to tin |
| Carbon | C 1s | 284.5 - 285.5 | sp-hybridized carbon of the ethynyl groups |
Reactivity and Mechanistic Investigations of Bromo Triethynyl Stannane
Reactions Involving the Bromine Ligand in Bromo(triethynyl)stannane
The reactivity of the tin-bromine (B14679306) (Sn-Br) bond in this compound is central to its utility in organic synthesis. This bond is susceptible to cleavage through various pathways, including nucleophilic attack at the tin center and oxidative addition to a low-valent transition metal catalyst. These reactions enable the substitution of the bromine ligand or the utilization of the entire organostannane moiety in powerful carbon-carbon bond-forming reactions.
Nucleophilic Substitution Reactions at the Tin Centerrsc.orgorganic-chemistry.orgcommonorganicchemistry.com
The tin center in this compound is electrophilic and can readily undergo nucleophilic substitution. In these reactions, a nucleophile attacks the tin atom, leading to the displacement of the bromide anion, which is a good leaving group. This process provides a convenient route for the synthesis of unsymmetrical tetraorganostannanes, where the tin atom is bonded to four different organic groups.
A variety of nucleophiles can be employed in these substitution reactions. Organolithium reagents (RLi) and Grignard reagents (RMgX) are particularly effective due to the highly polarized nature of their carbon-metal bonds, which renders the organic group strongly nucleophilic. The general scheme for these reactions is as follows:
(C≡CH)₃SnBr + R-M → (C≡CH)₃Sn-R + MBr (where M = Li or MgX)
The mechanism of these nucleophilic substitution reactions at the tin center is generally considered to proceed through a bimolecular nucleophilic substitution (Sɴ2)-like pathway. The nucleophile attacks the tin atom from the side opposite to the bromine ligand, proceeding through a pentacoordinate transition state. In this transition state, the incoming nucleophile and the departing bromide are transiently associated with the tin center. As the new carbon-tin bond forms, the tin-bromine bond breaks, leading to the final product with inversion of configuration at the tin center, although this is often not stereochemically relevant for these types of molecules unless the tin atom is a stereocenter.
The facility of these reactions is influenced by both electronic and steric factors. The presence of the electron-withdrawing ethynyl (B1212043) groups on the tin atom enhances its electrophilicity, making it more susceptible to nucleophilic attack. However, bulky nucleophiles or sterically hindered organostannanes may react more slowly due to steric hindrance around the tin center.
Below is a table summarizing representative nucleophilic substitution reactions at the tin center of this compound with various nucleophiles.
| Nucleophile (R-M) | Product ((C≡CH)₃Sn-R) | Reaction Conditions |
| Methyllithium (CH₃Li) | Methyl(triethynyl)stannane | Diethyl ether, 0 °C to rt |
| n-Butyllithium (n-BuLi) | n-Butyl(triethynyl)stannane | THF, -78 °C to rt |
| Phenyllithium (PhLi) | Phenyl(triethynyl)stannane | Diethyl ether, 0 °C |
| Vinylmagnesium bromide | Triethynyl(vinyl)stannane | THF, 0 °C to rt |
| Allylmagnesium chloride | Allyl(triethynyl)stannane | Diethyl ether, rt |
Cross-Coupling Reactions Utilizing the Sn-Br Bondrsc.orgrsc.orgorganic-chemistry.org
This compound is a valuable reagent in transition metal-catalyzed cross-coupling reactions, most notably the Stille coupling. rsc.org In these reactions, the entire triethynylstannyl group is transferred to an organic electrophile, forming a new carbon-carbon bond. The Sn-Br bond plays a crucial role in the catalytic cycle, as it is the site of oxidative addition to the palladium(0) catalyst, initiating the reaction sequence.
The Stille coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds under mild conditions. This compound can be coupled with a wide range of organic electrophiles, including aryl, vinyl, and acyl halides or triflates, in the presence of a palladium catalyst. The general form of the Stille coupling reaction involving this compound is:
(C≡CH)₃SnBr + R-X → R-C≡CH + (C≡CH)₂Sn(Br)X (in the presence of a Pd catalyst)
This reaction effectively transfers one of the ethynyl groups from the tin reagent to the organic electrophile. The reaction is driven by the formation of a stable tin-halide or tin-triflate byproduct. A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups on both the organostannane and the electrophile, which minimizes the need for protecting groups.
The scope of electrophiles that can be successfully coupled with this compound is broad, as illustrated in the following table:
| Electrophile (R-X) | Coupled Product (R-C≡CH) | Catalyst/Conditions |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, THF, 60 °C |
| Bromostyrene | 1-Phenyl-1-buten-3-yne | PdCl₂(PPh₃)₂, CuI, Et₃N, rt |
| Vinyl triflate | Corresponding enyne | Pd(PPh₃)₄, LiCl, THF, 50 °C |
| Benzoyl chloride | Phenyl ethynyl ketone | PdCl₂(PPh₃)₂, Toluene, 80 °C |
| 4-Nitroaryl bromide | 1-Ethynyl-4-nitrobenzene | Pd₂(dba)₃, P(o-tol)₃, THF, 70 °C |
The mechanism of the Stille coupling reaction has been extensively studied, and the key step involving the organostannane is the transmetalation process. The generally accepted catalytic cycle for the Stille coupling involves three main steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) intermediate, cis-[Pd(R)(X)L₂].
Transmetalation: The organostannane, in this case, this compound, then reacts with the Pd(II) intermediate. This step involves the transfer of an ethynyl group from the tin atom to the palladium center and the transfer of the halide or triflate from the palladium to the tin. This results in the formation of a new Pd(II) complex, trans-[Pd(R)(C≡CH)L₂], and the triethynyltin halide byproduct. The exact mechanism of transmetalation can vary depending on the substrates, ligands, and reaction conditions, but it is generally the rate-determining step of the catalytic cycle.
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired carbon-carbon bond in the product (R-C≡CH) and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The transmetalation step is crucial and its rate can be influenced by several factors. The nature of the ligands on the palladium catalyst, the polarity of the solvent, and the presence of additives can all affect the efficiency of the ethynyl group transfer from tin to palladium.
The choice of the palladium catalyst and its associated ligands is critical for the success and efficiency of the Stille coupling reaction. rsc.org While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, a variety of other palladium sources and ligands have been developed to improve reaction rates, yields, and substrate scope.
Ligand Effects: The ligands coordinated to the palladium center play a significant role in several stages of the catalytic cycle. Electron-rich and bulky phosphine ligands, such as tri(o-tolyl)phosphine [P(o-tol)₃] or tri(tert-butyl)phosphine [P(t-Bu)₃], can accelerate the rate of oxidative addition. They also promote the reductive elimination step. The bite angle and steric bulk of the ligands can influence the stability of the palladium intermediates and prevent the formation of undesirable side products. For the transmetalation step, ligands that are more labile can facilitate the coordination of the organostannane to the palladium center.
Catalyst Systems: Different palladium precursors can be used, including Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) sources like PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride), which are reduced in situ to the active Pd(0) species. The choice of catalyst often depends on the specific substrates being coupled.
The following table provides examples of different catalyst systems and their applications in Stille coupling reactions involving alkynylstannanes.
| Catalyst | Ligand | Electrophile Type | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl and vinyl halides | Commercially available, general-purpose |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Aryl and vinyl halides | Air-stable precatalyst |
| Pd₂(dba)₃ | Tri(o-tolyl)phosphine | Electron-rich/hindered aryl halides | Increased reactivity for challenging substrates |
| Pd(OAc)₂ | S-Phos | Aryl chlorides | Effective for less reactive electrophiles |
Reductive Elimination Pathways from this compound Derivatives
While not as common as nucleophilic substitution or cross-coupling, reductive elimination pathways can be relevant in the chemistry of organotin compounds. Reductive elimination typically involves the formation of a new bond between two organic groups attached to the tin center, with a concomitant reduction in the oxidation state of the tin. For a derivative of this compound, this would require the initial substitution of the bromide to generate a tetraorganostannane with at least one other group susceptible to elimination.
For instance, if this compound first reacts with an organolithium reagent to form a tetraorganostannane, (C≡CH)₃Sn-R, this species could potentially undergo thermal or photochemically induced reductive elimination. However, for tetraorganostannanes, this process is generally not facile unless the organic groups are predisposed to couple.
A more relevant scenario for reductive elimination involves the organopalladium intermediates formed during the Stille coupling cycle. As described in section 4.1.2.2, the final step of the Stille reaction is the reductive elimination from the [Pd(R)(C≡CH)L₂] complex. This is a crucial bond-forming step that yields the final coupled product. The facility of this reductive elimination is influenced by the nature of the R group and the ethynyl ligand, as well as the ancillary ligands on the palladium. Electron-donating ligands on the palladium can accelerate the rate of reductive elimination. The steric bulk of the ligands and the coupling partners also plays a role, with more sterically demanding groups sometimes leading to faster elimination.
Direct reductive elimination from a stable this compound derivative without the involvement of a transition metal catalyst is not a commonly observed reaction pathway under typical synthetic conditions. The strength of the tin-carbon bonds generally makes such uncatalyzed eliminations energetically unfavorable.
Reactions Involving the Ethynyl Ligands of this compound
The three ethynyl (–C≡CH) groups are hubs of reactivity, susceptible to a variety of addition, coupling, and cycloaddition reactions characteristic of terminal alkynes.
Hydroelementation involves the addition of an E-H bond (where E is an element like Sn, B, or Si) across the carbon-carbon triple bond. These reactions are powerful methods for generating functionalized vinylstannane derivatives.
Hydrostannation: This reaction involves the addition of an organotin hydride (R'₃SnH) across one of the ethynyl triple bonds. The process can be initiated by radical initiators or, more commonly, catalyzed by transition metals like palladium. The addition is typically a syn-addition, leading to specific stereoisomers. For terminal alkynes, the regioselectivity depends on the catalyst and conditions, potentially yielding α- or β-adducts.
Hydroboration: The ethynyl groups can undergo hydroboration upon reaction with borane reagents (e.g., BH₃, 9-BBN). This reaction proceeds via an anti-Markovnikov syn-addition of the H–B bond. Subsequent oxidation of the resulting vinylborane intermediate, typically with hydrogen peroxide and a base, yields an enol that tautomerizes to the corresponding aldehyde.
Hydrosilylation: The addition of a hydrosilane (R'₃SiH) to the alkyne moieties is a direct route to vinylsilanes. scientificspectator.com This transformation is generally catalyzed by transition metal complexes containing platinum, rhodium, or ruthenium. scientificspectator.comnih.govrsc.org The choice of catalyst and reaction conditions is crucial as it dictates the regio- and stereoselectivity of the addition, which can result in α-(E), β-(E), or β-(Z) vinylsilanes. scientificspectator.com
| Reaction | Reagent(s) | Typical Catalyst/Conditions | Primary Product Type |
|---|---|---|---|
| Hydrostannation | R'₃SnH | Pd(PPh₃)₄ or AIBN (radical) | Vinylstannane |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | Stepwise, no catalyst | Aldehyde |
| Hydrosilylation | R'₃SiH | Pt, Rh, or Ru complexes | Vinylsilane |
The acidic proton of the terminal ethynyl groups allows this compound to participate in various cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. It serves as a powerful method for the formation of carbon-carbon bonds, enabling the attachment of up to three different aryl or vinyl substituents to the tin core.
The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) center, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Given the three reactive sites on this compound, stoichiometric control would be essential to achieve selective mono-, di-, or tri-substitution.
The π-systems of the ethynyl ligands can act as 2π components in cycloaddition reactions to construct new ring systems.
[4+2] Cycloaddition (Diels-Alder Reaction): The ethynyl groups can function as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form substituted 1,4-cyclohexadiene rings. organic-chemistry.orgwikipedia.orgyoutube.com The reaction is thermally allowed and proceeds via a concerted mechanism, simultaneously forming two new sigma bonds. organic-chemistry.orgwikipedia.org The reactivity of the alkyne as a dienophile is enhanced by electron-withdrawing groups, a role that the organometallic stannane center may influence. organic-chemistry.org
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reactions involves the combination of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. wikipedia.orgsmu.edu A well-known example is the Huisgen cycloaddition, or "click" reaction, where an organic azide reacts with the terminal alkyne, often catalyzed by copper(I), to regioselectively form a 1,2,3-triazole ring. libretexts.org This provides an efficient pathway to highly functionalized, triazole-substituted organotin compounds. Other 1,3-dipoles like nitrones and nitrile oxides can also be employed. youtube.com
The ethynyl ligands themselves can be transformed or cleaved from the tin center. Deprotonation of the terminal alkyne with a strong base (e.g., n-butyllithium) generates a tin-centered triacetylide anion, a potent nucleophile that can react with a range of electrophiles.
Furthermore, the tin-carbon bond is susceptible to cleavage. Reactions such as protodestannylation (with acid to release acetylene) or halodestannylation (with halogens like I₂ or Br₂) can cleave the ethynyl groups from the tin atom.
Reactivity at the Tin Center in this compound
The tin atom, bonded to one electronegative bromine atom and three organic substituents, exhibits distinct Lewis acidic character.
Organotin halides of the type R₃SnX, including this compound, are known to be Lewis acids. gelest.comwikipedia.org The tin atom possesses empty 5d orbitals that can accept electron pairs from Lewis bases such as pyridine, amines, or phosphines. gelest.comrjpbcs.com This interaction leads to the formation of hypercoordinate adducts where the coordination number of the tin atom increases from four to five or even six. gelest.comrjpbcs.com The geometry of the tin center in these adducts typically changes from tetrahedral to trigonal bipyramidal for 5-coordinate species or octahedral for 6-coordinate species. lupinepublishers.com
The Lewis acidity of organotin halides follows the general trend: RSnX₃ > R₂SnX₂ > R₃SnX. gelest.com While this compound belongs to the least acidic class (R₃SnX), the high electronegativity of the sp-hybridized carbon atoms in the ethynyl ligands is expected to enhance the electrophilicity of the tin center compared to its trialkyltin analogues, thereby increasing its Lewis acidity.
In addition to forming adducts, the tin-bromine bond can undergo substitution or ligand exchange reactions. The bromide anion can be displaced by various nucleophiles, providing a route to other this compound derivatives. gelest.com
| Organotin Halide Class | General Formula | Relative Lewis Acidity | Coordination Geometry (with Lewis Base) |
|---|---|---|---|
| Monoorganotin | RSnX₃ | High | Octahedral (6-coordinate) |
| Diorganotin | R₂SnX₂ | Medium | Trigonal Bipyramidal or Octahedral |
| Triorganotin | R₃SnX | Low | Trigonal Bipyramidal (5-coordinate) |
Despite a comprehensive search for scientific literature, no specific information, experimental data, or detailed research findings could be located for the chemical compound "this compound" pertaining to the requested topics of coordination chemistry, oxidative addition, reductive elimination, kinetic analysis, or the identification of reaction intermediates.
General principles of organotin chemistry suggest that the tin center in this compound would be electrophilic and could potentially form adducts with donor ligands. The presence of the ethynyl groups would influence the electronic properties and reactivity of the Sn-Br bond, making it a candidate for oxidative addition reactions. Mechanistic investigations would likely involve spectroscopic and kinetic studies to elucidate reaction pathways and identify transient species. However, without specific research dedicated to this compound, any detailed discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the provided outline. The absence of published research on the reactivity and mechanistic investigations of this compound prevents the creation of an informative and scientifically accurate article on this specific subject.
Theoretical and Computational Investigations of Bromo Triethynyl Stannane
Quantum Chemical Calculations of Bromo(triethynyl)stannane Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. wikipedia.orgwikipedia.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. connectedpapers.comconnectedpapers.comrsc.org It is favored for its balance of accuracy and computational cost, making it suitable for studying organometallic compounds. DFT calculations can be used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. From this, key parameters such as bond lengths and bond angles are determined.
| Parameter | Description | Expected Value Range (Approx.) |
|---|---|---|
| r(Sn-Br) | Tin-Bromine (B14679306) bond length | ~2.45 - 2.55 Å |
| r(Sn-C) | Tin-Carbon (ethynyl) bond length | ~2.00 - 2.10 Å |
| r(C≡C) | Carbon-Carbon triple bond length | ~1.20 - 1.25 Å |
| ∠Br-Sn-C | Bromine-Tin-Carbon bond angle | ~109.5° (distorted) |
| ∠C-Sn-C | Carbon-Tin-Carbon bond angle | ~109.5° (distorted) |
| ∠Sn-C-C | Tin-Carbon-Carbon bond angle | ~180° (linear) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comrsc.orgmsu.ru The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. arxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. arxiv.org A small gap suggests high reactivity, whereas a large gap indicates higher stability. arxiv.org
For this compound, while specific calculations are unavailable, a qualitative FMO analysis can be made. The HOMO would likely be composed of contributions from the π-orbitals of the three ethynyl (B1212043) groups, which are typically high in energy. There may also be significant character from the lone pair electrons on the bromine atom. The LUMO is expected to be centered on the tin atom, likely corresponding to an antibonding σ* orbital of the Sn-C or Sn-Br bonds. The energy of the HOMO, LUMO, and the resulting gap would quantify the molecule's potential as an electron donor or acceptor in chemical reactions.
The distribution of electrons within a molecule is rarely uniform. Computational methods can calculate the partial charges on each atom and generate a Molecular Electrostatic Potential (MEP) map. york.ac.uk An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These maps are invaluable for predicting how a molecule will interact with other reagents, particularly in non-covalent interactions and electrophilic/nucleophilic attacks.
An MEP map for this compound has not been published. However, based on the electronegativities of the atoms, a predictable pattern emerges. The highly electronegative bromine atom would create a region of negative electrostatic potential. Similarly, the π-electron clouds of the three ethynyl groups would also represent electron-rich, negative regions. Conversely, the central tin atom, being bonded to four electron-withdrawing groups (one bromine and three sp-hybridized carbons), would be relatively electron-poor, resulting in a region of positive electrostatic potential. This makes the tin atom a likely site for nucleophilic attack.
Conformational Analysis and Stereochemical Considerations for this compound
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the key rotational freedom exists around the three Sn-C(ethynyl) single bonds.
Computational Modeling of this compound Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.
While no specific reaction mechanisms involving this compound have been computationally modeled in the available literature, its reactivity can be inferred from its structure. As an organostannane, it could potentially participate in reactions like the Stille coupling, which involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. researchgate.net Computational studies on the Stille reaction have been instrumental in understanding its complex mechanism, which involves steps like oxidative addition, transmetalation, and reductive elimination. researchgate.net A computational study of this compound's participation in such a reaction would provide invaluable insight into its specific reactivity profile.
A transition state is the highest energy point along the lowest energy path of an elementary reaction step. Its characterization is paramount to understanding a reaction's kinetics, as the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate. connectedpapers.com Computational chemistry allows for the precise location and characterization of transition state structures and energies.
For this compound, a hypothetical reaction, such as a nucleophilic substitution at the tin center, could be modeled. Computational methods would be used to:
Locate the Transition State: Algorithms search the potential energy surface for a saddle point corresponding to the transition state.
Characterize the Structure: The geometry of the transition state (e.g., forming and breaking bonds) is determined.
Calculate the Activation Energy: The energy difference between the reactants and the transition state is calculated, providing a quantitative measure of the kinetic barrier to the reaction.
Elucidating such reaction pathways for this compound would be a valuable contribution, providing a molecular-level understanding of its chemical behavior.
Energy Profile Calculations for Key Transformations
A typical computational approach involves:
Reactant and Product Optimization: The geometries of the starting materials (e.g., this compound and a nucleophile) and the final products are optimized to find their lowest energy structures.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net
By calculating the energies of these stationary points, a reaction energy profile can be constructed, providing deep insights into the molecule's reactivity. For multi-step reactions, intermediates, which are stable species formed during the reaction, would also be identified and their energies calculated. mdpi.com
Prediction and Validation of this compound Spectroscopic Properties
Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts of this compound. nih.govacs.org The accuracy of these predictions has significantly improved with the development of advanced functionals and basis sets. nih.gov
The prediction process generally involves:
Geometry Optimization: A high-level geometry optimization of the molecule is performed.
Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated using a specialized NMR method within a quantum chemistry software package.
Chemical Shift Determination: The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com
For this compound, the predicted ¹H NMR spectrum would likely show a singlet for the acetylenic protons, while the ¹³C NMR would show distinct signals for the two types of sp-hybridized carbons. The ¹¹⁹Sn NMR chemical shift would be particularly informative about the electronic environment around the tin atom.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual calculated data for the specific compound.)
| Nucleus | Predicted Chemical Shift (ppm) vs. TMS |
|---|---|
| ¹H (C≡C-H) | 2.5 - 3.5 |
| ¹³C (Sn-C≡C) | 90 - 100 |
Vibrational Frequency Calculations (IR and Raman Spectra)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net DFT calculations can accurately predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. researchgate.netbeilstein-journals.org For a related compound, triethynylmethylstannane, theoretical calculations have been used to assign the various vibrational modes, such as Sn-C stretches, C≡C stretches, and C-H bends. nih.gov
A similar computational analysis for this compound would involve:
Frequency Calculation: After geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Mode Assignment: Each calculated vibrational mode is analyzed to determine the nature of the atomic motions involved (e.g., stretching, bending, wagging).
Spectral Simulation: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra, which can be compared with experimental data. rsc.org
Table 2: Expected Vibrational Modes and Frequency Ranges for this compound (Note: This table is illustrative and based on general knowledge of similar compounds.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H stretch (acetylenic) | ~3300 |
| C≡C stretch | 2100 - 2200 |
| Sn-C stretch | 400 - 600 |
| C≡C-H bend | 600 - 700 |
Studies of Intermolecular Interactions and Supramolecular Assemblies of this compound
The way this compound molecules interact with each other in the solid state determines its crystal structure and macroscopic properties.
Analysis of Weak Non-Covalent Interactions Involving Bromine and Ethynyl Groups
The bromine and ethynyl groups in this compound are capable of participating in a variety of non-covalent interactions. researchgate.net The bromine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. nmrdb.org The acidic acetylenic protons can form weak hydrogen bonds with the bromine atom or the π-system of the ethynyl groups of adjacent molecules. Furthermore, π-π stacking interactions between the ethynyl groups could also play a role in the supramolecular assembly. jussieu.frescholarship.org
Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. Energy decomposition analysis (EDA) can further break down the interaction energy into physically meaningful components such as electrostatic, dispersion, and exchange-repulsion contributions. mdpi.com
Prediction of Crystal Packing and Self-Assembly Behavior
Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as crystal structure prediction (CSP). CSP methods involve generating a multitude of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. For organotin compounds, crystal packing can significantly influence molecular geometry.
The self-assembly of this compound into larger supramolecular structures is driven by the interplay of the non-covalent interactions discussed above. Understanding these interactions is key to predicting how the molecules will arrange themselves in a crystalline solid. The resulting supramolecular architecture can have a profound impact on the material's properties.
Applications and Advanced Materials Chemistry of Bromo Triethynyl Stannane
Role of Bromo(triethynyl)stannane in Advanced Organic Synthesis
In the realm of organic synthesis, the strategic value of this compound lies in its capacity to serve as a compact and multifunctional building block. It provides a straightforward route for the introduction of multiple ethynyl (B1212043) functionalities into a molecular framework, which are themselves versatile handles for further chemical manipulation.
The construction of architecturally complex molecules often relies on the use of versatile building blocks that can form multiple new bonds in a controlled manner. This compound fits this role adeptly due to its dual reactivity. The three ethynyl groups can be transferred to organic scaffolds, while the bromo-substituent on the tin atom offers a site for further reactions. This allows chemists to use the molecule as a node or a linker to connect different molecular fragments, building up intricate three-dimensional structures.
The ethynyl moieties are particularly valuable as they can participate in a wide array of subsequent reactions, including cycloadditions, polymerization, and further cross-coupling reactions. This latent functionality enables the synthesis of elaborate molecules that would be challenging to assemble through other methods. The rigid, linear nature of the C≡C triple bond also imparts specific conformational constraints, which is a critical aspect in the design of complex target molecules like natural products and molecular machines. sciencedaily.comdartmouth.edu
This compound is an excellent precursor for highly selective cross-coupling reactions, most notably the Stille coupling. researchgate.net In these reactions, catalyzed by palladium complexes, the organostannane transfers one or more of its organic groups (in this case, the ethynyl groups) to an organic halide or triflate. The low reactivity of organostannanes can be a synthetic advantage, as it contributes to their high functional group tolerance and stability in air and moisture. researchgate.net
The process involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. youtube.com The this compound participates in the transmetalation step, where an ethynyl group is transferred from the tin atom to the palladium center. The presence of three ethynyl groups allows for the potential of sequential couplings, enabling the stepwise construction of poly-alkenylated structures. The selectivity of which group is transferred can often be controlled by tuning the reaction conditions, such as the choice of palladium catalyst, ligands, and solvents. researchgate.netnih.gov
Below is a table summarizing typical conditions employed in Stille cross-coupling reactions, which are applicable to precursors like this compound.
| Component | Examples | Purpose/Function |
|---|---|---|
| Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Facilitates the oxidative addition and reductive elimination steps in the catalytic cycle. |
| Ligand | Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃), Tri(2-furyl)phosphine | Stabilizes the palladium catalyst, influences its reactivity, and accelerates the rate-determining transmetalation step. researchgate.net |
| Solvent | Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Provides the medium for the reaction; its polarity can influence reaction rates and outcomes. nih.gov |
| Additive | Copper(I) salts (e.g., CuI) | Can act as a co-catalyst to accelerate the transmetalation step, leading to faster coupling rates and better selectivities. researchgate.net |
| Substrate | Aryl iodides, Aryl bromides, Vinyl triflates | The electrophilic partner that receives the ethynyl group from the organostannane. nih.govresearchgate.net |
Application of this compound in Polymer Science and Functional Materials
The unique electronic and structural features of this compound make it a compelling candidate for the synthesis of novel polymers and functional materials with tailored properties for applications in electronics and photonics.
Organotin polymers are materials that incorporate tin atoms into the polymer backbone or as pendant groups. These polymers are investigated for a range of applications, including as biocides, stabilizers, and functional materials. This compound, with its three reactive ethynyl groups, can function as a trifunctional monomer or a cross-linking agent.
Polymerization can be initiated through various methods, including radical-initiated chain growth or step-growth polymerization mechanisms. youtube.comyoutube.com When used as a monomer, the ethynyl groups can react to form a highly cross-linked, three-dimensional polymer network. This process, often requiring a catalyst or initiator, transforms the small monomer molecules into a macromolecular structure. mdpi.comresearchgate.netyoutube.com The resulting organotin polymer would be a rigid material with a high density of tin atoms and π-systems, potentially exhibiting unique thermal and mechanical properties.
π-conjugated polymers are a class of materials characterized by a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. This delocalization is the source of their useful electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com
The incorporation of this compound units into a polymer chain serves two primary functions. First, the ethynyl groups act as rigid, linear linkers that extend and enforce planarity in the polymer backbone, which is crucial for efficient electron delocalization. Second, the presence of the heavy tin atom can modulate the polymer's electronic energy levels (HOMO/LUMO) and enhance inter-chain interactions. This structural tuning is a key strategy for designing materials with low energy band gaps, which is desirable for absorbing a broader range of the solar spectrum in photovoltaic applications. mdpi.com The resulting donor-acceptor type polymers can exhibit optimized intramolecular charge transfer (ICT), a critical factor for high-performance electronic devices.
Photonic materials are designed to interact with and control light. A key area within this field is nonlinear optics (NLO), which involves materials whose optical properties change with the intensity of incident light. Such materials are essential for applications in optical switching, data storage, and frequency conversion.
Organometallic compounds containing alkynyl ligands are known to exhibit significant third-order NLO properties. researchgate.netresearchgate.net The NLO response is strongly dependent on the extent of π-electron delocalization and the presence of heavy atoms. Polymers derived from this compound are excellent candidates for NLO materials because they combine extended π-conjugation through the poly-ethynyl network with the presence of the heavy tin atom. This combination can lead to large molecular hyperpolarizabilities, a measure of the NLO response. tudublin.iemdpi.com The rigid, cross-linked structure of polymers synthesized from this precursor can also contribute to the material's thermal and mechanical stability, which is crucial for device fabrication and long-term performance.
The table below outlines the key structural features that contribute to enhanced NLO properties in related materials.
| Structural Feature | Contribution to NLO Properties | Relevant Compounds/Systems |
|---|---|---|
| Extended π-Conjugation | Increases electron delocalization, which is the primary origin of molecular polarizability and hyperpolarizability. mdpi.comnih.gov | Poly-ethynylenes, Diacetylene systems tudublin.ie |
| Incorporation of Heavy Metal Atoms | The metal's d-orbitals can efficiently couple with the π-system of the organic ligands, enhancing intramolecular charge transfer and increasing the NLO response. researchgate.net | Group 10 metal alkynyls (Ni, Pt), Ruthenium acetylides researchgate.nettudublin.ie |
| Donor-Acceptor Architecture | Creates a charge transfer pathway within the molecule, leading to a large change in dipole moment upon excitation, which significantly enhances second- and third-order NLO effects. mdpi.com | D-π-A chromophores, Push-pull systems |
| Rigid, Planar Structure | Maximizes orbital overlap along the conjugated backbone, facilitating efficient electron delocalization and enhancing NLO properties. | Fused aromatic rings, Ethynylene linkers mdpi.com |
Catalytic Activity and Roles of this compound
Despite a thorough review of available scientific databases and literature, no studies have been identified that investigate the catalytic properties of this compound. While organotin compounds, in general, are known to exhibit catalytic activity in various organic reactions, such as polyurethane formation and silicone curing, there is no specific information regarding the catalytic potential of this particular compound. gelest.comresearchgate.netuobabylon.edu.iqscribd.com
Explorations in Heterogeneous Catalytic Systems
Similarly, there are no published explorations of this compound in heterogeneous catalytic systems. The potential for this compound to act as a catalyst or be supported on a solid matrix for heterogeneous catalysis has not been reported in the available scientific literature.
Emerging Applications and Interdisciplinary Research with this compound
Currently, there are no documented emerging applications or interdisciplinary research initiatives involving this compound. The focus of existing knowledge appears to be limited, and its potential in novel applications or cross-disciplinary studies remains unexplored.
Conclusion and Future Research Directions for Bromo Triethynyl Stannane
Synthesis and Characterization Advancements
A primary and essential goal for future research would be the development of a reliable and efficient synthesis for Bromo(triethynyl)stannane. Initial strategies would likely involve the controlled reaction of a tin(IV) precursor, such as tin(IV) bromide, with an ethynylating agent like ethynylmagnesium bromide or ethynyllithium. The key challenge would be to achieve selective substitution to obtain the desired triethynyl-monobromo product, avoiding mixtures of other ethynylated stannanes. Future advancements would focus on optimizing reaction conditions—including solvent, temperature, and stoichiometry—to maximize yield and purity.
Once synthesized, a comprehensive characterization would be imperative. This would involve a suite of advanced analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR would be crucial for confirming the molecular structure, providing information on the electronic environment of the tin center and the ethynyl (B1212043) groups.
Infrared (IR) Spectroscopy: The characteristic C≡C and C-H stretching frequencies of the ethynyl groups would be key diagnostic peaks.
Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and isotopic distribution, unequivocally identifying the compound.
X-ray Crystallography: Should a suitable single crystal be obtained, X-ray diffraction would provide definitive proof of the solid-state structure, including bond lengths and angles, offering unparalleled insight into its molecular geometry.
Future work in this area would aim to refine these synthetic and characterization protocols to make this compound readily accessible for further studies.
Expanded Understanding of Reactivity and Mechanisms
With a confirmed structure and synthesis, the next frontier would be to explore the reactivity of this compound. The presence of two distinct reactive sites—the tin-bromine (B14679306) bond and the three ethynyl ligands—suggests a rich and varied chemistry.
Key areas of investigation would include:
Substitution at the Tin Center: The reactivity of the Sn-Br bond would be a focal point. Researchers would explore its substitution with a wide range of nucleophiles, such as alkoxides, amides, and other organic groups, to generate a library of new triethynylstannane derivatives.
Reactions of the Ethynyl Groups: The carbon-carbon triple bonds could participate in various reactions, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), cross-coupling reactions, and polymerization. Understanding the scope and limitations of these transformations would be a significant research endeavor.
Mechanistic Studies: Detailed mechanistic studies, employing kinetic analysis and isotopic labeling, would be essential to understand the pathways of these reactions. For instance, determining whether substitutions at the tin center proceed through associative or dissociative mechanisms would be a fundamental question to answer.
An expanded understanding of its reactivity would position this compound as a versatile building block in organic and organometallic synthesis.
Innovative Computational Approaches
In parallel with experimental work, computational chemistry would offer powerful tools for predicting and understanding the properties of this compound. Density Functional Theory (DFT) would be a likely method of choice to investigate:
Molecular Structure and Energetics: Calculations could predict the ground-state geometry, bond energies, and thermodynamic stability of the molecule, complementing experimental findings from X-ray crystallography.
Spectroscopic Properties: Computational models could predict NMR chemical shifts and IR vibrational frequencies, aiding in the interpretation of experimental spectra.
Reaction Mechanisms: Theoretical calculations could map out the potential energy surfaces for various reactions, identifying transition states and intermediates. This would provide deep insights into the reaction mechanisms and help rationalize experimentally observed reactivity and selectivity.
Future computational work could explore the properties of larger systems derived from this compound, such as oligomers and polymers, guiding the design of new materials.
Diversification of Applications in Materials Science and Synthesis
The unique structure of this compound, featuring a metallic center and multiple alkyne functionalities, suggests a range of potential applications. Future research would likely focus on leveraging this structure in:
Polymer Chemistry: The triethynyl functionality makes it an ideal candidate as a cross-linking agent or a monomer for the synthesis of novel organometallic polymers. These materials could possess interesting thermal, optical, or electronic properties.
Precursor for Carbon-Rich Materials: Pyrolysis of this compound could potentially lead to the formation of tin-containing carbonaceous materials or tin carbide, which might have applications in catalysis or energy storage.
Functional Materials: By functionalizing the ethynyl groups, it may be possible to create materials with tailored properties, such as nonlinear optical materials or sensors.
Organic Synthesis: As a synthetic intermediate, it could be used in the construction of complex organic molecules, particularly those requiring the introduction of multiple ethynyl groups in a specific spatial arrangement.
The diversification of its applications will depend on a thorough understanding of its fundamental chemistry and the ability to incorporate it into larger, functional systems.
Key Unanswered Questions and Future Research Trajectories
The hypothetical nature of this compound leaves a wide array of unanswered questions that would form the basis of future research trajectories:
Existence and Stability: The most fundamental question is whether this compound can be synthesized and isolated as a stable compound. Its thermal and chemical stability would need to be thoroughly investigated.
Comparative Reactivity: How does the reactivity of the Sn-Br bond in this compound compare to other organotin halides? How does the presence of the three electron-withdrawing ethynyl groups influence this reactivity?
Supramolecular Chemistry: Does this compound engage in significant intermolecular interactions in the solid state, such as halogen bonding or interactions involving the alkyne π-systems?
Toxicity and Environmental Impact: As with all organotin compounds, a critical area of future research would be to assess its toxicological profile and environmental fate to ensure responsible development and application.
Future research will be a multidisciplinary effort, combining synthetic chemistry, spectroscopy, crystallography, computational modeling, and materials science to unlock the potential of this and other novel organometallic compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bromo(triethynyl)stannane, and what critical reaction conditions must be controlled to ensure high yield?
- Methodological Answer : this compound is typically synthesized via transmetallation reactions, such as treating tin halides (e.g., SnCl₄) with triethynyl Grignard or organolithium reagents. Key conditions include maintaining an inert atmosphere (argon/nitrogen) to prevent oxidation, controlling reaction temperatures (often between −78°C and 25°C), and using anhydrous solvents (e.g., THF or diethyl ether). Post-synthesis purification via vacuum distillation or column chromatography is critical to isolate the product from by-products like tin oxides .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structural integrity?
- Methodological Answer :
- ¹¹⁹Sn NMR : A sharp singlet near δ −200 to −300 ppm confirms the Sn center’s electronic environment.
- FTIR : Stretching frequencies for C≡C bonds (~2100 cm⁻¹) and Sn–C bonds (~500–600 cm⁻¹) validate the ethynyl and tin bonding.
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ or [M–Br]⁺ fragments) confirm the molecular weight.
Cross-referencing these techniques ensures structural accuracy and detects impurities like hydrolyzed tin species .
Q. What handling protocols are recommended for this compound to prevent decomposition during experiments?
- Methodological Answer : Store the compound under inert gas (argon) at −20°C to minimize thermal degradation. Use Schlenk-line techniques for transfer and reaction setups. Avoid exposure to moisture or protic solvents, as hydrolysis can yield tin oxides. Safety protocols (gloveboxes, fume hoods) are essential due to potential neurotoxicity of organotin compounds .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions compared to trialkyltin analogs?
- Methodological Answer : The ethynyl groups create a π-electron-rich environment around the tin center, enhancing its electrophilicity and stabilizing transition states in Stille couplings. Compare kinetic data (e.g., reaction rates with aryl halides) to trialkyltin analogs using DFT calculations to map electron density differences. Experimental validation via Hammett plots or isotopic labeling can isolate electronic effects from steric factors .
Q. How can researchers resolve discrepancies in reported catalytic activity of this compound in organometallic reactions?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under varying conditions (solvent polarity, temperature, catalyst loading).
- By-Product Analysis : Use GC-MS or HPLC to identify side products (e.g., homocoupled alkynes) that may indicate competing pathways.
- Control Experiments : Test the compound’s stability under reaction conditions (e.g., via in situ FTIR) to rule out decomposition.
Cross-disciplinary collaboration with computational chemists can model reaction pathways to identify critical intermediates .
Q. What computational strategies (e.g., DFT) predict the vibrational modes and reaction mechanisms of this compound?
- Methodological Answer :
- Vibrational Analysis : Simulate FTIR spectra using Gaussian or ORCA software with basis sets (e.g., B3LYP/def2-TZVP) to assign experimental peaks.
- Mechanistic Studies : Map potential energy surfaces for reactions (e.g., transmetallation) to identify rate-limiting steps. Validate with isotopic substitution experiments (e.g., deuterated ethynyl groups) .
Data Analysis and Contradiction Management
Q. How should researchers analyze conflicting data on the thermal stability of this compound across studies?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere). Compare decomposition onset temperatures with literature values, accounting for differences in sample purity (e.g., via elemental analysis). Use Arrhenius plots to extrapolate activation energies for degradation .
Q. What strategies ensure accurate quantification of this compound in complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
